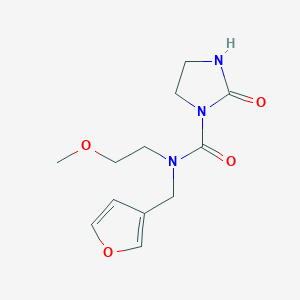

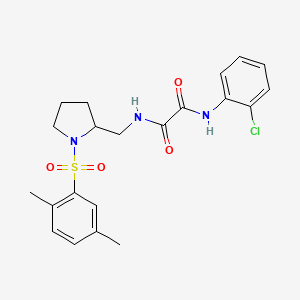

![molecular formula C17H12N2OS3 B2500827 (E)-N-(4H-咖啡因[4,3-d]噻唑-2-基)-3-(噻吩-2-基)丙烯酰胺 CAS No. 681233-26-1](/img/structure/B2500827.png)

(E)-N-(4H-咖啡因[4,3-d]噻唑-2-基)-3-(噻吩-2-基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a derivative of acrylamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related acrylamide derivatives have been synthesized and investigated for their potential therapeutic applications. For instance, a novel series of 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast carcinoma . This suggests that the compound of interest may also possess similar cytotoxic properties and could be a candidate for further pharmacological studies.

Synthesis Analysis

The synthesis of acrylamide derivatives typically involves the formation of an acrylamide moiety attached to various heterocyclic and aromatic rings. In the first paper, the authors describe the synthesis of a series of acrylamide derivatives and confirm their structures using spectral tools . Although the exact synthesis method for (E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is not detailed, it is likely that similar synthetic strategies and confirmatory techniques would be employed.

Molecular Structure Analysis

Vibrational spectroscopic investigation and theoretical calculations, such as those performed on a related compound (E)-3-phenyl-N-[4-(phenyl-amino) quinazoline-7-yl] acrylamide, provide insights into the optimized geometrical structure and harmonic vibration frequencies . These methods, including ab initio HF, DFT/B3LYP, and MP2, could be applied to the compound of interest to predict its molecular structure and identify possible intramolecular interactions.

Chemical Reactions Analysis

The reactivity of acrylamide derivatives can be inferred from their chemical structure. The presence of the acrylamide moiety suggests potential for interactions with biological macromolecules, which could lead to cytotoxic effects as observed in the first paper . Additionally, the specific substituents on the acrylamide core could influence its reactivity and binding affinity to various targets, such as proteins involved in cancer cell proliferation.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the cytotoxic effects of the synthesized acrylamide derivatives against cancer cell lines indicate that these compounds are biologically active and may have specific physicochemical properties that allow them to penetrate cell membranes and interact with intracellular targets . Theoretical calculations and vibrational spectroscopic investigations, as performed in the second paper, can also provide valuable information about the stability and electronic properties of these compounds .

科学研究应用

合成和结构分析

- 合成技术:该化合物已通过各种技术合成,包括缩合反应和环化过程。例如,相关化合物的合成涉及在受控条件下特定醛和丙烯酰胺的缩合(Kariuki et al., 2022)。

- 晶体结构测定:利用X射线衍射和NMR光谱技术确定了相关化合物的晶体结构和分子几何结构,为其结构特征提供了见解(Lee et al., 2009)。

光伏和光学应用

- 染料敏化太阳能电池:含有噻吩和噻唑单元的化合物,类似于查询化合物,已被用作染料敏化太阳能电池的敏化剂,显示出有希望的光伏性能(Han et al., 2015)。

- 非线性光学性质:噻吩衍生物已被研究其非线性光学限制性能,这对于光电子器件和保护光学传感器至关重要(Anandan et al., 2018)。

抗癌性能

- 细胞毒活性:丙烯酰胺衍生物已显示出对各种癌细胞系的细胞毒活性,表明在开发抗癌药物方面具有潜在应用(Kamal et al., 2014)。

- 微管聚合抑制剂:一些丙烯酰胺共轭物已被评估其抗微管活性,这对于癌症治疗至关重要(Kamal et al., 2014)。

其他应用

- 杀虫剂:磺胺噻唑衍生物已显示出作为杀虫剂的潜力,突显了含噻唑化合物的多样应用性(Soliman et al., 2020)。

- 金属吸附:N-杂环丙烯酰胺聚合物已被用作金属吸附的螯合剂,表明该化合物在环境应用中的实用性(Al-Fulaij et al., 2015)。

属性

IUPAC Name |

(E)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS3/c20-15(8-7-11-4-3-9-21-11)18-17-19-16-12-5-1-2-6-13(12)22-10-14(16)23-17/h1-9H,10H2,(H,18,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIIWALQGDSSIN-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

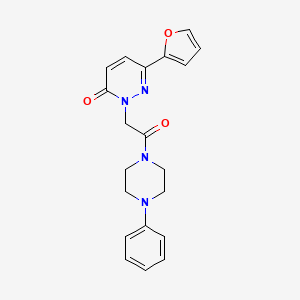

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)

![6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2500745.png)

![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2500747.png)

![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)

![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2500756.png)

![5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2500757.png)

![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)